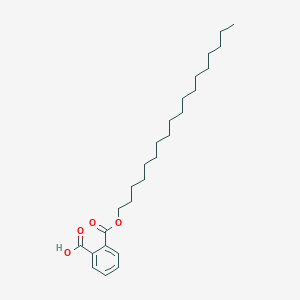
Octadecyl hydrogen phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecyl hydrogen phthalate (ODHP) is a chemical compound that belongs to the class of phthalate esters. It is widely used in various applications, including as a plasticizer in the production of polyvinyl chloride (PVC), as a lubricant, and as a surfactant. ODHP is also used in scientific research as a tool to study the biochemical and physiological effects of phthalates.
Mécanisme D'action
The mechanism of action of Octadecyl hydrogen phthalate is not fully understood. However, it is believed that Octadecyl hydrogen phthalate and other phthalates can bind to and activate peroxisome proliferator-activated receptors (PPARs). PPARs are transcription factors that regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Octadecyl hydrogen phthalate can also disrupt the endocrine system by binding to and activating estrogen receptors (ERs) and androgen receptors (ARs).
Effets Biochimiques Et Physiologiques
Octadecyl hydrogen phthalate has been shown to have various biochemical and physiological effects. It can induce oxidative stress, inflammation, and apoptosis in various cell types. Octadecyl hydrogen phthalate can also disrupt the endocrine system by altering the levels of hormones such as testosterone, estrogen, and progesterone. In animal studies, Octadecyl hydrogen phthalate has been shown to have adverse effects on reproductive function, development, and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Octadecyl hydrogen phthalate in lab experiments is that it is a well-established tool for studying the effects of phthalates. Octadecyl hydrogen phthalate is also relatively easy to synthesize and can be obtained in high purity. However, one limitation of using Octadecyl hydrogen phthalate is that it may not fully represent the effects of other phthalates that are commonly used in consumer products. Additionally, Octadecyl hydrogen phthalate may have different effects in different cell types and biological systems.
Orientations Futures
There are several future directions for research on Octadecyl hydrogen phthalate. One area of interest is the role of Octadecyl hydrogen phthalate in the development of metabolic disorders such as obesity and diabetes. Another area of interest is the effects of Octadecyl hydrogen phthalate on the gut microbiome and immune system. Additionally, more research is needed to understand the mechanisms of action of Octadecyl hydrogen phthalate and other phthalates on various biological systems. Finally, the development of alternative plasticizers that are less harmful to human health and the environment is an important area of research.
Conclusion:
In summary, Octadecyl hydrogen phthalate is a chemical compound that is widely used in various applications, including as a plasticizer and as a surfactant. It is also used in scientific research as a tool to study the biochemical and physiological effects of phthalates. Octadecyl hydrogen phthalate can induce oxidative stress, inflammation, and apoptosis in various cell types and can disrupt the endocrine system. While Octadecyl hydrogen phthalate has several advantages for lab experiments, more research is needed to understand its mechanisms of action and its effects on various biological systems. Additionally, the development of alternative plasticizers is an important area of research.
Méthodes De Synthèse
Octadecyl hydrogen phthalate can be synthesized through the reaction between phthalic anhydride and octadecanol in the presence of a catalyst. The reaction results in the formation of Octadecyl hydrogen phthalate and water. The process can be optimized by controlling the reaction temperature, reaction time, and the amount of catalyst used.
Applications De Recherche Scientifique
Octadecyl hydrogen phthalate is widely used in scientific research as a tool to study the biochemical and physiological effects of phthalates. It is used to investigate the mechanisms of action of phthalates on various biological systems, including the endocrine system, reproductive system, and immune system. Octadecyl hydrogen phthalate is also used to study the effects of phthalates on gene expression, cell proliferation, and apoptosis.
Propriétés
Numéro CAS |
17181-26-9 |
|---|---|
Nom du produit |
Octadecyl hydrogen phthalate |
Formule moléculaire |
C26H42O4 |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
2-octadecoxycarbonylbenzoic acid |
InChI |
InChI=1S/C26H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-30-26(29)24-21-18-17-20-23(24)25(27)28/h17-18,20-21H,2-16,19,22H2,1H3,(H,27,28) |
Clé InChI |
GXXNMQBOGJLFAY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Autres numéros CAS |
17181-26-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



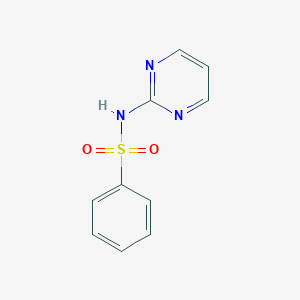
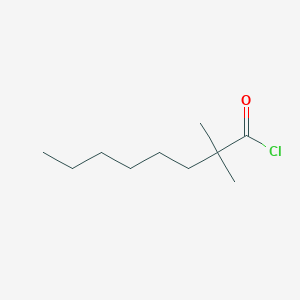
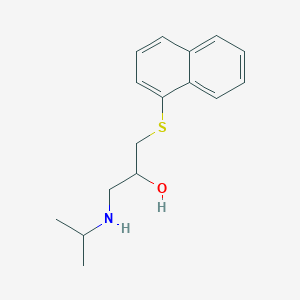
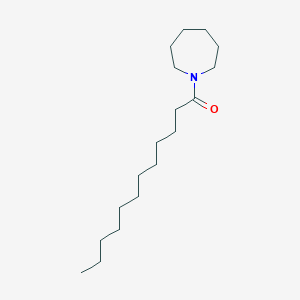

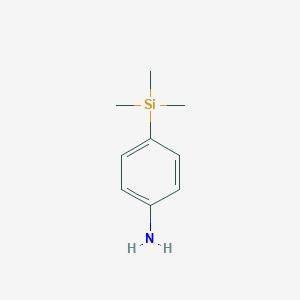
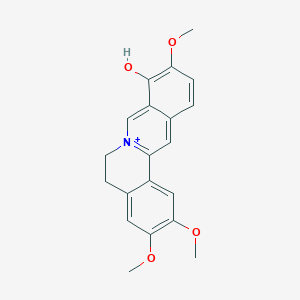
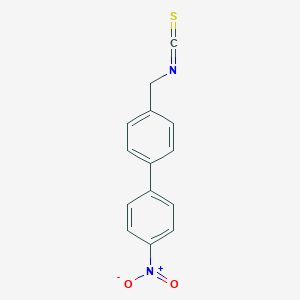
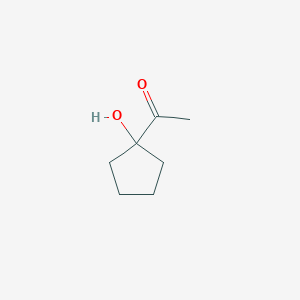
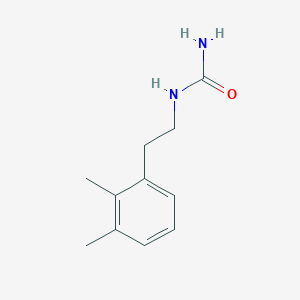
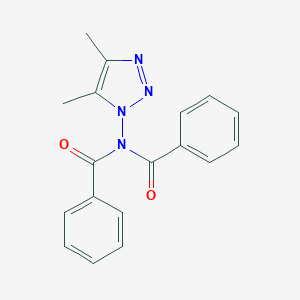
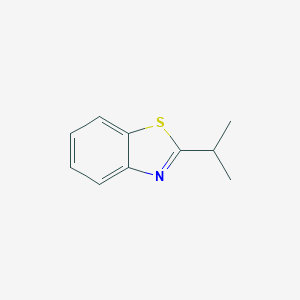
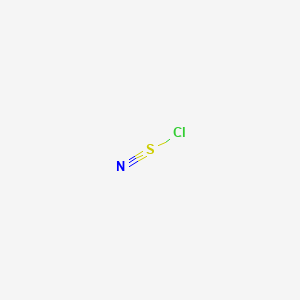
![1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone](/img/structure/B100333.png)